(1-isopentyl-1H-imidazol-4-yl)methanol
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Overview
Description
(1-isopentyl-1H-imidazol-4-yl)methanol is a chemical compound that belongs to the imidazole family. Imidazoles are a class of heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features an isopentyl group attached to the nitrogen at position 1 and a hydroxymethyl group at position 4 of the imidazole ring. The molecular formula of this compound is C9H16N2O .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isopentyl-1H-imidazol-4-yl)methanol can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the reduction of 1-isopentyl-4-imidazolecarboxylic acid using lithium aluminum hydride in tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(1-isopentyl-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The imidazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
(1-isopentyl-1H-imidazol-4-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-isopentyl-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-imidazol-4-yl)methanol: Similar structure but with a methyl group instead of an isopentyl group.
(1-ethyl-1H-imidazol-4-yl)methanol: Similar structure but with an ethyl group instead of an isopentyl group.
(1-propyl-1H-imidazol-4-yl)methanol: Similar structure but with a propyl group instead of an isopentyl group.
Uniqueness
The uniqueness of (1-isopentyl-1H-imidazol-4-yl)methanol lies in its specific substitution pattern, which can influence its reactivity, solubility, and biological activity. The presence of the isopentyl group may enhance its lipophilicity and ability to interact with hydrophobic environments, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H16N2O |
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Molecular Weight |
168.24 g/mol |
IUPAC Name |
[1-(3-methylbutyl)imidazol-4-yl]methanol |
InChI |
InChI=1S/C9H16N2O/c1-8(2)3-4-11-5-9(6-12)10-7-11/h5,7-8,12H,3-4,6H2,1-2H3 |
InChI Key |
IPBNZIDWLQCZSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=C(N=C1)CO |
Origin of Product |
United States |
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